molecular formula C17H17N3O2S B2654166 5-(2-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide CAS No. 1240312-09-7

5-(2-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2654166
CAS No.: 1240312-09-7
M. Wt: 327.4
InChI Key: LSSIQPRCFFTNJH-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a methoxyphenyl group and a thiophen-2-yl ethyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions

    Formation of the Pyrazole Core: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, often using methoxybenzene and a suitable electrophile.

    Attachment of Thiophen-2-yl Ethyl Group: The thiophen-2-yl ethyl group can be attached via a nucleophilic substitution reaction, where a thiophen-2-yl ethyl halide reacts with the pyrazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (for bromination) or nitric acid (for nitration).

Major Products

    Oxidation: Sulfoxides or sulfones from the thiophene ring.

    Reduction: Amines from the reduction of the carboxamide group.

    Substitution: Halogenated or nitrated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Research could explore its potential as an anti-inflammatory, antimicrobial, or anticancer agent, given the bioactivity often associated with pyrazole derivatives and thiophene-containing compounds.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Studies might investigate its efficacy and safety as a drug candidate, focusing on its interactions with biological targets and its pharmacokinetic properties.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or dyes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function. The pyrazole ring might interact with active sites of enzymes, while the methoxyphenyl and thiophen-2-yl groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methoxyphenyl)-1H-pyrazole-3-carboxamide: Lacks the thiophen-2-yl ethyl group, potentially altering its biological activity and chemical reactivity.

    N-(2-(Thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide: Lacks the methoxyphenyl group, which may affect its pharmacological properties.

    5-Phenyl-1H-pyrazole-3-carboxamide: A simpler analogue without the methoxy and thiophene substituents, likely exhibiting different reactivity and bioactivity.

Uniqueness

The presence of both the methoxyphenyl and thiophen-2-yl ethyl groups in 5-(2-methoxyphenyl)-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazole-3-carboxamide makes it unique. These groups can significantly influence the compound’s electronic properties, steric effects, and overall bioactivity, distinguishing it from simpler analogues.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-(2-thiophen-2-ylethyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-22-16-7-3-2-6-13(16)14-11-15(20-19-14)17(21)18-9-8-12-5-4-10-23-12/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSIQPRCFFTNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=C2)C(=O)NCCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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